Propargylamine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of propargylamine and its derivatives has been explored through various strategies, including A3 couplings, C-H functionalization of alkynes, and reactions involving gold compounds and nanoparticles under mild conditions. These methods highlight the diversity of approaches to synthesizing propargylamines, emphasizing both racemic and enantioselective syntheses (Lauder et al., 2017); (Aguilar et al., 2010).
Molecular Structure Analysis
The molecular structure of propargylamines enables their transformation into various heterocyclic compounds such as pyrroles, pyridines, thiazoles, and oxazoles, demonstrating their role as pivotal building blocks in organic chemistry. The versatility in transformations is attributed to the reactivity of their triple bond and amine group, which can undergo numerous chemical reactions to yield complex structures (Lauder et al., 2017).
Chemical Reactions and Properties
Propargylamines undergo a range of reactions including Lewis acid-mediated tandem reactions, three-component coupling reactions catalyzed by gold(III) complexes, and base-mediated hydroamination. These reactions highlight the reactivity of propargylamines towards nucleophiles and electrophiles, facilitating the synthesis of α,β-unsaturated amides, alkenyl nitriles, and various cyclic compounds (Han et al., 2015); (Lo et al., 2006); (Ranjan et al., 2014).
Physical Properties Analysis
While specific details on the physical properties of propargylamine hydrochloride are not directly outlined in the provided research, the general characteristics of propargylamines suggest that their physical properties are crucial for their reactivity and application in synthesis. These include their solubility in various solvents, boiling points, and stability under different conditions, which are essential for their use in organic reactions.
Chemical Properties Analysis
The chemical properties of propargylamines, such as their reactivity with different chemical reagents, ability to participate in multicomponent reactions, and transformation into heterocycles, are foundational to their utility in synthetic organic chemistry. The ability to engage in cross-dehydrogenative coupling and other atom-economic reactions further underscores their significance in developing greener synthetic methodologies (Sheng et al., 2019); (Alonso et al., 2019).
Scientific Research Applications
Neurodegenerative Disorders Treatment
Methods of Application: These compounds are typically administered orally as part of a treatment regimen for these diseases .
Results or Outcomes: The neuroprotective effects of these compounds have been observed in clinical settings, with patients showing improved symptoms and slowed progression of these neurodegenerative diseases .
Synthesis of Fluorescent Macrocycles
Methods of Application: The specific experimental procedures would depend on the exact nature of the synthesis, but generally involve the reaction of propargylamine with other reagents under controlled conditions .
Results or Outcomes: The result of this application is the production of a fluorescent macrocycle, which can have various applications in chemical research .
Solvent-free Synthesis of Propargylamines
Methods of Application: The synthesis of propargylamines is typically carried out via A3 and KA2 coupling reactions .
Results or Outcomes: The solvent-free synthesis of propargylamines is an environmentally friendly method that can be used to produce a variety of propargylamine derivatives .
Precursor to Other Compounds
Methods of Application: Propargyl amines are produced by reactions of amines with propargyl halides .
Results or Outcomes: The result of this application is the production of a variety of compounds, which can have various applications in chemical research .
Synthesis of Oxazoles
Methods of Application
The synthesis of oxazoles involves the reaction of propargylamine with benzoyl chloride to form an amide. A Sonogashira coupling of the terminal alkyne end with another equivalent of benzoylchloride gives the dicarbonyl, a precursor to an oxazole .
Results or Outcomes: The result of this application is the production of oxazoles, which can be used in various applications in chemical research and drug discovery .
Personal Protective Equipment
Methods of Application: When handling propargylamine, it is recommended to use a dust mask type N95 (US), eyeshields, and gloves .
Results or Outcomes: The use of PPE helps to ensure the safety of individuals handling propargylamine, reducing the risk of exposure and potential health hazards .
Safety And Hazards
Propargylamine hydrochloride is harmful if swallowed, in contact with skin, or if inhaled11. It causes serious eye irritation and may cause respiratory irritation1211. Safety measures include avoiding release to the environment, ensuring adequate ventilation, and using protective clothing1314.
Future Directions
Propargylamine is a chemical moiety whose properties have made it a widely distributed group within the fields of medicinal chemistry and chemical biology1516. Its particular reactivity has traditionally popularized the preparation of propargylamine derivatives using a large variety of synthetic strategies, which have facilitated the access to these compounds for the study of their biomedical potential1516. The principal therapeutic fields where propargylamine-based compounds have made an impact are identified, and a discussion of their influence and growing potential is included1516.
properties
IUPAC Name |
prop-2-yn-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N.ClH/c1-2-3-4;/h1H,3-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXNIQJDNKPPCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10934968 | |
Record name | Prop-2-yn-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10934968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propargylamine hydrochloride | |
CAS RN |
15430-52-1 | |
Record name | 2-Propyn-1-amine, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15430-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 15430-52-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170542 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Prop-2-yn-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10934968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Prop-2-ynylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.839 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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